2-Amino-4,5-dimethylfuran-3-carbonitrile

描述

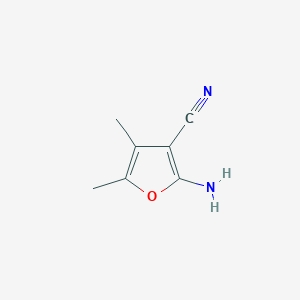

Structure

3D Structure

属性

IUPAC Name |

2-amino-4,5-dimethylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHDPRAJHGRGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302744 | |

| Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-88-4 | |

| Record name | 2-Amino-4,5-dimethylfuran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 153310 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5117-88-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-dimethyl-3-furancarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,5-dimethylfuran-3-carbonitrile (CAS 5117-88-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Belonging to the class of 2-aminofurans, this compound integrates several key functional groups—an amine, a nitrile, and a dimethyl-substituted furan ring—into a compact heterocyclic scaffold. Its unique electronic and steric properties make it an attractive starting material for the synthesis of more complex heterocyclic systems, including those with potential pharmacological activities. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application. The key identifiers and physical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 5117-88-4 | [1] |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 163-169 °C | |

| Appearance | Solid (form may vary) | |

| SMILES | Cc1oc(N)c(C#N)c1C | [1] |

| InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the amine protons. The two methyl groups (at positions 4 and 5) would likely appear as singlets in the aliphatic region (approx. δ 1.8-2.5 ppm). The amine (-NH₂) protons would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show seven distinct signals corresponding to each carbon atom. Key signals would include those for the two methyl carbons, the nitrile carbon (C≡N, typically δ 115-120 ppm), and the four carbons of the furan ring, including the C-NH₂ carbon at a downfield shift.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A sharp, strong absorption band is expected around 2200-2260 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration. The N-H stretching of the primary amine will appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H, C=C, and C-O stretching vibrations will also be present.

Synthesis and Mechanism

The synthesis of 2-aminofuran-3-carbonitriles is most commonly achieved through a multicomponent reaction that resembles the principles of the well-known Gewald aminothiophene synthesis.[3][4] While the Gewald reaction explicitly produces 2-aminothiophenes using elemental sulfur, analogous pathways can be employed to construct the furan ring.[4]

A prevalent method involves the condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile, under basic conditions. For this compound, the specific reactants are acetoin (3-hydroxy-2-butanone) and malononitrile .

Reaction Rationale and Mechanism

The causality behind this synthetic choice rests on the efficiency and atom economy of multicomponent reactions.

-

Base-Catalyzed Condensation: The reaction is initiated by a base (e.g., piperidine, triethylamine) which deprotonates the highly acidic methylene carbon of malononitrile, forming a stabilized carbanion.

-

Nucleophilic Attack: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetoin. This step is a classic Knoevenagel-type condensation.

-

Cyclization and Dehydration: Following the initial addition, an intramolecular cyclization occurs. The hydroxyl group of the acetoin moiety attacks one of the nitrile groups, which is a key step in forming the furan ring. A subsequent dehydration (loss of a water molecule) and tautomerization lead to the stable, aromatic 2-aminofuran product.

The overall workflow is a self-validating system; the reaction proceeds towards the thermodynamically stable aromatic furan product, often precipitating from the reaction mixture, which simplifies purification.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), acetoin (0.1 mol), and malononitrile (0.1 mol).

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR spectroscopy, and melting point analysis.

Chemical Reactivity and Synthetic Potential

The molecule's utility stems from the reactivity of its three distinct functional regions: the amino group, the nitrile group, and the furan ring. This trifecta of functionality allows for a diverse range of subsequent chemical transformations.

-

Amino Group (-NH₂): As a nucleophilic primary amine attached to an electron-rich ring system, it can readily undergo acylation, alkylation, diazotization, and condensation reactions to form amides, secondary/tertiary amines, and imines, respectively. This is a common handle for building larger molecular scaffolds.

-

Nitrile Group (-C≡N): The nitrile group is a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine or undergo addition reactions with organometallic reagents.

-

Furan Ring: While aromatic, the furan ring can participate in electrophilic substitution reactions and is also susceptible to Diels-Alder reactions, providing a pathway to complex bicyclic structures.

Caption: Potential synthetic transformations of the core molecule.

Applications in Research and Drug Development

Substituted 2-aminofurans and their derivatives are prevalent motifs in medicinal chemistry. Their ability to act as hydrogen bond donors and acceptors, combined with a rigid heterocyclic core, makes them excellent scaffolds for interacting with biological targets.

-

Scaffold for Bioactive Molecules: The compound is a precursor for synthesizing fused heterocyclic systems like furopyrimidines or thienopyrimidines (if the furan is used as a diene and undergoes subsequent transformations), which are known pharmacophores.[5][6] Many kinase inhibitors and receptor antagonists incorporate similar structural motifs.

-

Combinatorial Chemistry: Due to its multiple points for diversification, this compound is an ideal building block for creating libraries of related compounds for high-throughput screening in drug discovery programs.[7]

-

Materials Science: The electron-rich nature of the aminofuran system suggests potential applications in the development of organic electronic materials, such as dyes and functional polymers.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4). It is crucial to avoid generating dust.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety gloves, safety glasses with side shields, and a lab coat. If there is a risk of dust formation, use a dust mask or work in a ventilated hood.[8]

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep it away from strong oxidizing agents and strong bases, with which it may react violently.[8]

-

First Aid: In case of contact, rinse the affected area with plenty of water.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.[8][9]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.[8][9][10]

References

- 1. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]

- 2. 2-Amino-4,5-dimethyl-3-furancarbonitrile | C7H8N2O | CID 290220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. fds.gruposuca.com [fds.gruposuca.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Amino-4,5-dimethylfuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan derivative of significant interest in synthetic and medicinal chemistry. Its rigid heterocyclic scaffold, adorned with reactive amino and cyano functionalities, makes it a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems with potential pharmacological activities. Understanding the nuanced details of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and ultimately, for the rational design of new therapeutic agents. This guide provides a comprehensive analysis of the structural and electronic properties of this compound, drawing upon established principles and spectroscopic data from closely related analogues.

Molecular Structure and Geometry

The molecular formula of this compound is C₇H₈N₂O, with a molecular weight of 136.15 g/mol .[1] The core of the molecule is a five-membered furan ring, which is an aromatic heterocycle. The planarity of the furan ring is a key feature, influencing the overall molecular geometry.

Key Geometric Features (Predicted):

-

Furan Ring: The internal bond angles of the furan ring will deviate slightly from the ideal 108° of a regular pentagon due to the presence of the oxygen heteroatom and the electronic effects of the substituents.

-

Exocyclic Bonds: The C-N bond of the amino group and the C-C bond of the cyano group are expected to have partial double bond character due to resonance, leading to shorter bond lengths than typical single bonds.

-

Methyl Groups: The C-C bonds connecting the methyl groups to the furan ring will be standard sp²-sp³ single bonds.

The overall planarity of the molecule facilitates π-π stacking interactions in the solid state, which can influence its crystal packing and physical properties.

Electronic Structure and Bonding

The electronic structure of this compound is characterized by a delocalized π-system extending over the furan ring and the exocyclic amino and cyano groups. This delocalization is a critical determinant of the molecule's chemical reactivity and spectroscopic properties.

Orbital Hybridization:

-

Furan Ring (C and O atoms): The four carbon atoms and the oxygen atom of the furan ring are sp² hybridized. Each of these atoms contributes one p-orbital to the aromatic π-system.

-

Amino Group (N atom): The nitrogen atom of the amino group is also considered to be predominantly sp² hybridized, allowing its lone pair of electrons to participate in the π-system of the ring.

-

Cyano Group (C and N atoms): The carbon and nitrogen atoms of the cyano group are sp hybridized, forming a linear moiety with a triple bond. The π-bonds of the cyano group can conjugate with the furan ring's π-system.

-

Methyl Groups (C atoms): The carbon atoms of the methyl groups are sp³ hybridized.

Resonance and Aromaticity:

The furan ring itself is aromatic, with 6 π-electrons (four from the carbon atoms and two from the oxygen atom's lone pair) satisfying Hückel's rule (4n+2). The presence of the electron-donating amino group at the C2 position and the electron-withdrawing cyano group at the C3 position significantly influences the electron density distribution within the ring.

Several resonance structures can be drawn to illustrate this electron delocalization, highlighting the push-pull nature of the substituents. The lone pair of the amino group is delocalized into the ring, increasing the electron density, particularly at the C3 and C5 positions. Conversely, the cyano group withdraws electron density from the C3 position. This electronic push-pull system enhances the stability of the molecule and modulates the reactivity of the functional groups.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Amino-4,5-dimethylfuran-3-carbonitrile: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-4,5-dimethylfuran-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its behavior in a range of organic solvents. Furthermore, a comprehensive, step-by-step experimental protocol for the accurate determination of its thermodynamic solubility is presented, empowering researchers to generate reliable data for formulation development, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount hurdle that can dictate the success or failure of a drug candidate.[1] Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, sub-optimal therapeutic outcomes. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of rational drug design and formulation.[1][2]

This guide focuses on this compound, a molecule possessing a constellation of functional groups that suggest a complex and nuanced solubility profile. Understanding how this molecule interacts with various organic solvents is essential for a multitude of processes, including:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is fundamental to achieving high purity and yield.

-

Formulation: The development of oral, parenteral, and topical dosage forms is critically dependent on the API's solubility in pharmaceutically acceptable excipients.

-

Preclinical and Clinical Testing: Ensuring consistent and predictable drug exposure in in-vitro and in-vivo models requires a well-characterized solubility profile.

This document will first delve into the theoretical underpinnings of solubility, analyzing the molecular structure of this compound to predict its behavior. Subsequently, a detailed experimental protocol will be provided to enable the empirical determination of its solubility, ensuring that theoretical predictions can be validated with robust experimental data.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is governed by the nature and magnitude of intermolecular forces between the solute (this compound) and the solvent molecules.[5] A thorough analysis of the solute's structure is the first step in predicting its solubility in a given solvent.

Physicochemical Properties of this compound

The structure of this compound (Figure 1) reveals several key features that will influence its solubility:

-

Molecular Formula: C₇H₈N₂O

-

Molecular Weight: 136.15 g/mol

-

Melting Point: 163-169 °C

-

Key Functional Groups:

-

Amino Group (-NH₂): Capable of acting as a hydrogen bond donor and acceptor. This group imparts a degree of polarity to the molecule.

-

Nitrile Group (-C≡N): A highly polar functional group with a strong dipole moment, capable of acting as a hydrogen bond acceptor.[6][7]

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. The oxygen's lone pairs can act as hydrogen bond acceptors.

-

Methyl Groups (-CH₃): Nonpolar, hydrophobic moieties that contribute to van der Waals interactions.

-

The presence of both hydrogen-bond donating and accepting groups, along with a significant dipole moment from the nitrile functionality, suggests that this compound is a polar molecule. However, the presence of the furan ring and two methyl groups introduces nonpolar character. This amphiphilic nature implies that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The Role of Intermolecular Forces in Solubility

The dissolution of a solid solute in a liquid solvent can be conceptualized as a three-step process:

-

Solute-solute interactions in the crystal lattice must be overcome.

-

Solvent-solvent interactions must be disrupted to create a cavity for the solute molecule.

-

Solute-solvent interactions are formed.

For dissolution to be favorable, the energy released from the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. The primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): Present in all molecules, arising from temporary fluctuations in electron distribution. These are the dominant forces in nonpolar compounds.

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.[6]

-

Hydrogen Bonding: A special type of strong dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (N, O, or F).[6]

The interplay of these forces dictates the solubility of this compound in different classes of organic solvents.

Predicted Solubility in Various Organic Solvent Classes

Based on the structural analysis, we can predict the likely solubility of this compound in the following solvent classes:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the amino and nitrile groups of the solute. The polarity of both solute and solvent are well-matched.[6] |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can accept hydrogen bonds from the amino group. They can also engage in strong dipole-dipole interactions with the nitrile group.[6] |

| Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | Low | The significant polarity of the solute makes it incompatible with nonpolar solvents. The energy required to break the strong solute-solute interactions (hydrogen bonding and dipole-dipole) would not be compensated by the weak van der Waals forces formed with the solvent.[3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to Low | These solvents have some polarity but are not strong hydrogen bond donors or acceptors. Solubility will depend on the balance between dipole-dipole interactions and the disruption of the solute's crystal lattice. |

This table presents predicted solubility based on theoretical principles. Experimental verification is essential.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions provide valuable guidance, empirical determination of solubility is indispensable for drug development.[1] The following protocol outlines the "shake-flask" method, a gold-standard technique for determining thermodynamic (or equilibrium) solubility.[8]

Rationale for the Shake-Flask Method

The shake-flask method is designed to achieve a state of equilibrium between the undissolved solid solute and a saturated solution.[8] By ensuring an excess of the solid is present and allowing sufficient time for equilibrium to be reached, the measured concentration of the dissolved solute represents its true thermodynamic solubility under the specified conditions.[9]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of the Slurry: a. Add an excess amount of this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point is to add approximately 10-20 mg of the compound to 1 mL of the solvent. b. Accurately record the weight of the compound added. c. Add a known volume of the selected organic solvent to the vial.

-

Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). c. Agitate the slurries for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sampling: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Analysis: a. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method. b. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions. c. Use the calibration curve to determine the concentration of the diluted sample. d. Back-calculate to determine the concentration in the original undiluted sample, which represents the thermodynamic solubility. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation: At the end of the experiment, undissolved solid must be present in the vial.

-

Time to Equilibrium: Samples taken at different time points (e.g., 24, 48, and 72 hours) should yield consistent solubility values, confirming that equilibrium has been reached.

-

Multiple Replicates: The experiment should be performed in at least triplicate to assess the precision of the measurement.

Advanced Predictive Models: Hansen Solubility Parameters

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) can be employed.[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

These three parameters can be treated as coordinates in a three-dimensional "Hansen space".[10] The principle is that substances with similar HSP values (i.e., are "close" in Hansen space) are likely to be miscible. The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted to occur.[11]

While the experimental determination of HSP for a new compound like this compound requires a series of solubility tests in a range of characterized solvents, computational methods can provide reasonable estimates.[13] These estimated HSP values can then be used to screen a large number of solvents in silico, prioritizing those with the highest likelihood of good solubility for experimental verification.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that will significantly influence its development as a potential therapeutic agent. This guide has provided a dual approach to understanding and determining this crucial property. By first establishing a theoretical framework based on the molecule's physicochemical properties and the principles of intermolecular forces, researchers can make informed predictions about its solubility behavior. This theoretical understanding is then complemented by a detailed, practical, and self-validating experimental protocol for the determination of its thermodynamic solubility. The integration of both predictive theory and empirical measurement will empower drug development professionals to navigate the challenges associated with this promising compound, facilitating its progression through the development pipeline.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. pubs.acs.org [pubs.acs.org]

2-Amino-4,5-dimethylfuran-3-carbonitrile melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the physicochemical properties of this compound (CAS No. 5117-88-4), with a primary emphasis on its melting point. As a substituted aminofuran, this compound represents a class of heterocyclic structures that are of significant interest in medicinal chemistry and synthetic organic chemistry. This document synthesizes available data, outlines the principles and protocols for experimental determination of its melting point, and discusses the theoretical considerations regarding its boiling point. Safety and handling protocols are also addressed to ensure best practices in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a furan core. The furan nucleus is a fundamental structure found in a wide array of biologically active molecules and industrial products.[1] The presence of amino (-NH₂) and cyano (-C≡N) functional groups makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] Substituted 2-aminothiophenes and 2-aminopyrans, which are structurally related to aminofurans, are known to be key building blocks for compounds with a broad range of biological activities, including antiviral, antimicrobial, and anticancer properties.[3][4][5][6] Understanding the fundamental physicochemical properties of this compound is, therefore, a critical first step for its application in research and development.

Physicochemical Properties

The physical state and thermal behavior of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, these properties are crucial for purification, reaction setup, and material characterization.

Data Summary

The key thermal properties for this compound are summarized below.

| Property | Value | Source & Notes |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 163-169 °C (lit.) | [2] |

| Boiling Point | Data not available | Likely decomposes at elevated temperatures before boiling at atmospheric pressure. |

Interpretation of Physicochemical Data

Melting Point: The melting point is a critical indicator of a crystalline solid's purity.[7] A pure compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0 °C.[7] The literature value for this compound is reported as a range of 163-169 °C.[2] This relatively broad six-degree range may suggest that the reported value is for a technical-grade or research-grade sample rather than a high-purity analytical standard. The presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range.[8]

Boiling Point: A boiling point for this compound is not found in readily available chemical literature or supplier data. This is common for complex organic molecules with multiple polar functional groups. Such compounds often have high boiling points and may be thermally labile, meaning they are susceptible to chemical decomposition at the high temperatures required to reach their boiling point under standard atmospheric pressure.

Experimental Determination of Melting Point

To verify the identity and assess the purity of a sample of this compound, an experimental determination of its melting point is essential. The capillary method is a standard, reliable, and widely used technique.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from the solid to the liquid phase at atmospheric pressure.[7][8] This process requires overcoming the intermolecular forces holding the molecules in a fixed crystal lattice. The temperature range, from the first sign of melting (T1) to the complete liquefaction of the solid (T2), is recorded.[7] A narrow range indicates high purity, while a wide and depressed range suggests the presence of impurities.

Standard Protocol: Digital Melting Point Apparatus

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp apparatus), which offers precise temperature control and observation.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean watch glass. Gently press the open end of a capillary tube into the sample to pack a small amount of material into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to move the powder to the bottom. The packed sample height should be approximately 1-2 mm for even heating.[7] Using too much sample can lead to inaccurate results.[8]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find an approximate melting range. This saves time in the subsequent accurate determination. Let the apparatus cool significantly before the next step.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Adjust the heating rate to a slow ramp of 1-2 °C per minute as you approach the expected melting point. A slow rate is critical for an accurate measurement.

-

Observation and Recording: Observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts completely.

-

-

Repeat: Conduct at least two more careful determinations to ensure the results are consistent and reproducible.

Diagram of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the search results, general principles for handling fine organic chemicals should be strictly followed. The hazards can be inferred from related chemical structures and general laboratory safety standards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

-

Ventilation: Handle the compound in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[11][12]

-

Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, rinse mouth with water and seek medical advice.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]

Conclusion

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2-氨基-4,5-二甲基-3-呋喃甲腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. fds.gruposuca.com [fds.gruposuca.com]

- 12. merckmillipore.com [merckmillipore.com]

Stability and Storage of 2-Amino-4,5-dimethylfuran-3-carbonitrile: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2-Amino-4,5-dimethylfuran-3-carbonitrile, a key building block in medicinal chemistry and drug development. Insights are tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, emphasizing the chemical principles that govern its stability and providing actionable protocols to ensure its integrity over time.

Introduction: Understanding the Molecule

This compound is a polysubstituted furan derivative characterized by the presence of an amino group and a nitrile group on the furan ring. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities.[1] However, the inherent chemical nature of the aminofuran and nitrile moieties also presents specific challenges regarding the compound's stability. A thorough understanding of its potential degradation pathways is therefore crucial for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O | |

| Molecular Weight | 136.15 g/mol | |

| Melting Point | 163-169 °C | [2] |

| Appearance | Solid (typically white to off-white) | |

| Solubility | Low in water; soluble in common organic solvents |

Key Factors Influencing Stability

The stability of this compound is influenced by several environmental factors. The furan ring, particularly when substituted with an electron-donating amino group, is susceptible to various degradation reactions.

Hydrolytic Stability: The Impact of pH

The furan ring is known to be unstable under acidic conditions, where it can undergo acid-catalyzed ring opening.[3][4] For this compound, protonation of the furan oxygen or the amino group can initiate a cascade of reactions leading to the formation of open-chain products.

Conversely, under basic conditions, the nitrile group may be susceptible to hydrolysis, potentially leading to the formation of the corresponding carboxylic acid or amide.[5] The amino group can also influence the electron density of the furan ring, potentially affecting its stability in both acidic and basic media.

Photostability: Sensitivity to Light

Furan-containing compounds can be sensitive to light.[6] Photodegradation can occur through various mechanisms, including photoisomerization and photooxidation, leading to the formation of a complex mixture of degradation products. The presence of the amino and nitrile substituents may further influence the photochemical reactivity of the molecule. Therefore, protection from light is a critical consideration for storage.

Thermal Stability

While the melting point of this compound is relatively high (163-169 °C), prolonged exposure to elevated temperatures, even below its melting point, can promote degradation.[2] Thermal decomposition pathways may involve complex reactions, including polymerization or rearrangement.

Oxidative Stability

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the aminofuran ring. |

| Light | Amber vial or light-proof container | To protect against photodegradation. |

| Moisture | Tightly sealed container in a dry environment | To prevent hydrolysis of the nitrile group and potential degradation of the furan ring. |

| Container | Glass vial with a tightly fitting cap | To provide an inert and impermeable barrier. |

Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Minimize the exposure of the compound to ambient air and light during weighing and transfer.

-

For long-term storage, it is advisable to aliquot the material into smaller, single-use vials to avoid repeated opening and closing of the main container.

Proposed Experimental Protocol for a Stability Study

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways.

Objective

To evaluate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, and to develop a stability-indicating analytical method.

Materials and Methods

-

Test Substance: this compound

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS), photostability chamber, oven.

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at specified time intervals.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at specified time intervals.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature. Withdraw samples at specified time intervals.

-

Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Thermal Stress: Store the solid compound in an oven at 80°C. Withdraw samples at specified time intervals and prepare solutions for analysis.

-

Sample Analysis: Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a developed and validated HPLC or LC-MS method.

-

Data Evaluation: Calculate the percentage degradation of the parent compound and identify and characterize any significant degradation products.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the following degradation pathways can be postulated:

Caption: Postulated degradation pathways for this compound.

Conclusion

This compound is a valuable synthetic intermediate, but its stability is contingent on appropriate storage and handling. The presence of the aminofuran and nitrile functionalities makes it susceptible to degradation via hydrolysis, oxidation, and photolysis. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, and storage under an inert atmosphere, researchers can significantly prolong the shelf-life and ensure the integrity of this compound for their scientific endeavors. The outlined forced degradation study provides a robust framework for further investigation into its stability profile and for the development of validated analytical methods.

References

A Comprehensive Technical Guide to the Synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile from 3-Hydroxy-2-pentanone

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-amino-4,5-dimethylfuran-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. The document delineates the core synthetic strategy, rooted in a variation of the Gewald reaction, and offers a detailed mechanistic elucidation. A comprehensive, step-by-step experimental protocol is provided, designed for reproducibility and validation. The guide further discusses the rationale behind key experimental choices, potential optimization strategies, and the broader significance of the target molecule in the landscape of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of the 2-Aminofuran Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among them, the 2-amino-3-carbonitrile furan core is a privileged scaffold, serving as a versatile building block for the synthesis of more complex, biologically active molecules.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[2]

The target molecule of this guide, this compound, represents a fundamental example of this class. Its synthesis from readily available starting materials like 3-hydroxy-2-pentanone offers an accessible route to this valuable intermediate. This guide provides a detailed examination of a robust and efficient one-pot synthesis, focusing on the underlying chemical principles and practical laboratory execution.

Core Synthetic Strategy: An Analogue to the Gewald Reaction

The synthesis of this compound is most effectively achieved through a multi-component reaction that is conceptually analogous to the well-known Gewald aminothiophene synthesis.[3][4] The classical Gewald reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur to produce a 2-aminothiophene.[4]

In our synthesis, the α-hydroxy ketone, 3-hydroxy-2-pentanone, serves as the ketone component, and malononitrile provides the active methylene and nitrile functionalities. Instead of elemental sulfur facilitating the cyclization into a thiophene, the inherent hydroxyl group of the starting ketone acts as the internal nucleophile, leading to the formation of the furan ring. This one-pot condensation is typically catalyzed by a mild base, such as piperidine or triethylamine.

The overall transformation can be summarized as follows:

Caption: Overall workflow for the one-pot synthesis.

Elucidation of the Reaction Mechanism

The formation of the 2-aminofuran ring proceeds through a logical sequence of base-catalyzed reactions. The mechanism can be dissected into three primary stages: Knoevenagel condensation, intramolecular cyclization, and tautomerization.

-

Knoevenagel Condensation: The reaction is initiated by the base, which deprotonates the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-hydroxy-2-pentanone. The resulting alkoxide intermediate subsequently undergoes elimination of a water molecule to yield the α,β-unsaturated nitrile intermediate, also known as the Knoevenagel adduct.[4]

-

Intramolecular Cyclization: In the crucial ring-forming step, the hydroxyl group of the intermediate, acting as an intramolecular nucleophile, attacks the electrophilic carbon of one of the nitrile groups. This 5-exo-dig cyclization is favored and results in the formation of a five-membered dihydrofuran ring with an exocyclic imine. This step is a variation of the Thorpe-Ziegler reaction.

-

Tautomerization: The reaction concludes with the tautomerization of the exocyclic imine to the more thermodynamically stable endocyclic enamine. This final rearrangement establishes the aromaticity of the amino-substituted furan ring, yielding the final product, this compound.

Caption: The three-stage reaction mechanism.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of the target compound. Adherence to these steps should provide a high-purity product suitable for further synthetic applications.

4.1. Materials and Reagents

-

3-Hydroxy-2-pentanone (≥98%)[5]

-

Malononitrile (≥99%)

-

Piperidine (≥99%) or Triethylamine (≥99%)

-

Ethanol (Reagent Grade, 95% or absolute)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and hotplate

-

Buchner funnel and vacuum filtration apparatus

4.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-pentanone (10.21 g, 0.10 mol) and ethanol (100 mL).

-

Reagent Addition: While stirring the solution at room temperature, add malononitrile (6.61 g, 0.10 mol).

-

Catalyst Introduction: To this mixture, add piperidine (1.0 mL, ~0.01 mol) dropwise using a pipette. Causality Note: Piperidine is a highly effective catalyst for the Knoevenagel condensation. Its basicity is sufficient to deprotonate malononitrile without promoting significant side reactions like self-polymerization.

-

Reaction Execution: Heat the reaction mixture to reflux (~78 °C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes. The product should precipitate as a crystalline solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with two portions of cold ethanol (2 x 25 mL) and then with one portion of cold deionized water (25 mL) to remove any residual catalyst and unreacted starting materials.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight. The expected product is a pale yellow or off-white crystalline solid.

4.3. Purification and Characterization

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: Determination of a sharp melting point range.

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and number of protons/carbons.

-

FTIR Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, C-O-C of the furan ring).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Data Summary and Expected Results

The following table summarizes the typical quantitative data for the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| 3-Hydroxy-2-pentanone | 10.21 g (0.10 mol) | Limiting reagent |

| Malononitrile | 6.61 g (0.10 mol) | 1.0 equivalent |

| Catalyst | ||

| Piperidine | ~1.0 mL (0.01 mol) | ~10 mol% |

| Solvent | ||

| Ethanol | 100 mL | |

| Conditions | ||

| Temperature | Reflux (~78 °C) | |

| Time | 3-4 hours | |

| Product | This compound | MW: 150.18 g/mol |

| Theoretical Yield | 15.02 g | |

| Expected Actual Yield | 12.0 - 13.5 g (80-90%) | Varies with technique |

| Appearance | Pale yellow crystalline solid |

Conclusion: A Gateway to Novel Heterocycles

The synthesis of this compound from 3-hydroxy-2-pentanone via a base-catalyzed one-pot condensation is a highly efficient, robust, and scalable method. The reaction proceeds through a well-understood mechanism analogous to the Gewald synthesis, offering high yields and a straightforward workup procedure. The resulting aminofuran is not merely a final product but a crucial intermediate, providing a synthetic handle for the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery and materials science.[6] This guide provides the foundational knowledge and practical protocol necessary for researchers to confidently produce and utilize this important chemical building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. 3-Hydroxy-2-pentanone | C5H10O2 | CID 62484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-Amino-4,5-dimethylfuran-3-carbonitrile: A Versatile Heterocyclic Scaffolding Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,5-dimethylfuran-3-carbonitrile is a polysubstituted furan that has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique arrangement of functional groups—an enamine, a nitrile, and a substituted furan ring—provides a powerful platform for the construction of complex heterocyclic systems. This guide offers an in-depth exploration of its synthesis, chemical properties, and reactivity, with a focus on its application as a precursor to privileged medicinal scaffolds, particularly fused pyrimidine systems. We provide detailed, field-tested protocols and mechanistic insights to empower researchers in leveraging this potent synthon for drug discovery and materials science.

Core Compound Analysis: Properties and Characteristics

This compound, with CAS Number 5117-88-4, is a stable, crystalline solid at room temperature.[1][2] The strategic placement of the amino and cyano groups on the furan ring creates an electron-rich enaminonitrile system, which is the primary driver of its versatile reactivity.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [1][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 163-169 °C | [1][2] |

| SMILES | Cc1oc(N)c(C#N)c1C | [1] |

| InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N | [1] |

Spectroscopic Data: While detailed spectral data should be acquired for each synthesized batch, typical characterization involves ¹H NMR, ¹³C NMR, and IR spectroscopy. The ¹H NMR would characteristically show two singlets for the non-equivalent methyl groups and a broad singlet for the amino protons. The ¹³C NMR would display distinct signals for the nitrile carbon, the furan ring carbons (including two quaternary carbons), and the two methyl carbons. The IR spectrum is distinguished by sharp absorption bands for the C≡N stretch and N-H stretches of the primary amine.[5]

Synthesis: A Multicomponent Approach

The most efficient and common route to synthesizing 2-aminofuran-3-carbonitriles is through a multicomponent reaction (MCR).[6][7] This strategy offers significant advantages in terms of atom economy, reduced waste, and operational simplicity by combining multiple starting materials in a single pot. While the Gewald reaction is the classic MCR for producing 2-aminothiophenes, a parallel logic applies to the synthesis of 2-aminofurans.[8][9][10]

The synthesis of this compound typically proceeds via the condensation of an α-hydroxyketone, an active methylene nitrile, and a base catalyst.

Figure 1. Synthetic pathway for this compound.

Mechanistic Causality:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone carbonyl of 3-hydroxy-2-butanone and the active methylene group of malononitrile. The base deprotonates the malononitrile, creating a potent nucleophile that attacks the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]

-

Tautomerization & Cyclization: The crucial step involves the hydroxyl group. Tautomerization of the intermediate allows the hydroxyl oxygen to act as an intramolecular nucleophile. It attacks the electron-deficient β-carbon of the nitrile group in a favorable 5-exo-dig cyclization.

-

Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic furan ring, yielding the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for 2-aminofuran synthesis.[11]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), 3-hydroxy-2-butanone (acetoin, 0.1 mol, 8.81 g), and malononitrile (0.1 mol, 6.61 g).

-

Catalyst Addition: Add a catalytic amount of a suitable base, such as piperidine or triethylamine (approx. 0.01 mol, ~1 mL). The choice of base is critical; piperidine is often effective in promoting the initial condensation without causing excessive side reactions.[9]

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 hexane:ethyl acetate mobile phase).

-

Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form. Cool the mixture further in an ice bath for 30 minutes to maximize crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. The resulting off-white solid is typically of high purity (>95%) and can often be used in subsequent steps without further purification.[1]

Reactivity and Application as a Building Block

The synthetic power of this compound lies in the cooperative reactivity of its amino and nitrile functionalities, making it an ideal starting point for constructing fused heterocyclic systems.

Figure 2. Key transformations of the furan core into fused pyrimidines.

Synthesis of Furo[2,3-d]pyrimidines

The furanopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including kinase inhibitors for oncology and antiviral agents.[12][13][14]

Mechanism: The reaction typically involves the initial formation of an N-acylated or N-imidoyl intermediate from the amino group. This is followed by an intramolecular cyclization where the newly introduced functionality facilitates the attack on the nitrile carbon, leading to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-5,6-dimethylfuro[2,3-d]pyrimidine

This protocol demonstrates a common and reliable method for constructing the fused pyrimidine ring system.

-

Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, place this compound (0.05 mol, 6.81 g).

-

Reagent Addition: Add formamide (100 mL). The large excess of formamide serves as both a reactant and a solvent.

-

Reaction Execution: Heat the mixture to 150-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water (400 mL) with stirring. A solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual formamide, followed by a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60-70 °C. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed if higher purity is required.

Further Derivatizations

-

Reaction with Isothiocyanates: Treatment with various isothiocyanates leads to thiourea intermediates, which can be cyclized under basic conditions to form furo[2,3-d]pyrimidine-4-thiones. These thiones are valuable intermediates for further functionalization, for example, through S-alkylation followed by nucleophilic substitution.[15]

-

Reaction with Guanidine: Condensation with guanidine nitrate in the presence of a base like sodium ethoxide provides a direct route to 2,4-diaminofuro[2,3-d]pyrimidines, another important class of pharmacologically active molecules.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][16] It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its straightforward, high-yielding synthesis via multicomponent reaction makes it readily accessible. The strategically positioned reactive handles—the enaminonitrile system—provide a reliable and versatile entry point into complex and medicinally relevant scaffolds, most notably the furo[2,3-d]pyrimidine core. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this powerful synthon in their synthetic programs, accelerating the discovery of new chemical entities for drug development and beyond.

References

- 1. 2-Amino-4,5-dimethyl-3-furancarbonitrile 95 5117-88-4 [sigmaaldrich.com]

- 2. 2-AMINO-4,5-DIMETHYL-3-FURANCARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 3. This compound | CAS 5117-88-4 [matrix-fine-chemicals.com]

- 4. 2-Amino-4,5-Dimethylthiophene-3-Carbonitrile | Properties, Safety, Uses & Supplier China [nj-finechem.com]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Gewald Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile - Google Patents [patents.google.com]

- 15. Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Amino-4-methylfuran-3-carbonitrile | C6H6N2O | CID 11018853 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Amino-4,5-dimethylfuran-3-carbonitrile and its Analogs: A Technical Guide for Drug Discovery

Abstract

The furan scaffold is a cornerstone in medicinal chemistry, valued for its versatile chemical properties and presence in numerous pharmacologically active compounds.[1][2] Within this class, 2-aminofuran derivatives, particularly those bearing a 3-carbonitrile group, have garnered significant attention as promising scaffolds for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive literature review of 2-Amino-4,5-dimethylfuran-3-carbonitrile and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications.

Introduction: The Significance of the 2-Aminofuran-3-carbonitrile Scaffold

Heterocyclic compounds form the bedrock of modern drug discovery, with the furan ring being a prominent five-membered aromatic heterocycle incorporated into a multitude of approved drugs.[2][3] The 2-aminofuran moiety, in particular, offers a unique combination of hydrogen bond donors and acceptors, as well as a scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. The addition of a 3-carbonitrile group introduces a key functional group known to participate in various biological interactions and serves as a versatile chemical handle for further synthetic modifications.[4]

This compound represents a lead compound within this class, with its simple substitution pattern providing a foundation for systematic structural modifications to explore its therapeutic potential. This guide will delve into the synthetic strategies to access this core and its analogs, explore their diverse biological activities, and elucidate the key structural features that govern their potency and selectivity.

Synthetic Strategies for 2-Aminofuran-3-carbonitriles

The construction of the 2-amino-3-cyanofuran ring system can be achieved through several synthetic methodologies, with multicomponent reactions and intramolecular cyclizations being the most prominent.

Thorpe-Ziegler Cyclization of α-Hydroxy Ketones and Malononitrile

A highly efficient and convergent approach to 2-amino-4,5-disubstituted-furan-3-carbonitriles is the Thorpe-Ziegler reaction.[5] This reaction involves the base-catalyzed condensation of an α-hydroxy ketone with malononitrile. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring.[6]

For the synthesis of this compound, the readily available α-hydroxy ketone, 3-hydroxy-2-butanone, is reacted with malononitrile in the presence of a base such as piperidine or triethylamine.[6]

Diagram 1: Proposed Synthesis of this compound via Thorpe-Ziegler Cyclization

Caption: Proposed reaction pathway for the synthesis of the target compound.

Multicomponent Synthesis of Polysubstituted 2-Aminofurans

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[7] One such approach for the synthesis of highly functionalized 2-aminofurans involves a three-component reaction between an α-haloketone, a tertiary amine or enamine, and a compound containing an active methylene group, such as malononitrile.[7][8] This methodology allows for significant structural diversity in the final products.

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminofuran-3-carbonitrile scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Anticancer Activity

Numerous studies have reported the potent antiproliferative activity of 2-aminofuran and its analogs against a range of cancer cell lines.[1][7] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1]

For instance, a series of novel furan-based derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line. Two compounds, a pyridine carbohydrazide and an N-phenyl triazinone derivative of a furan scaffold, demonstrated significant anticancer activity with IC₅₀ values of 4.06 µM and 2.96 µM, respectively.[2] Further studies revealed that these compounds induced cell cycle arrest at the G2/M phase and promoted apoptosis.[2]

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | H | 4-Fluorophenyl | H | SK-LU-1 | >50 | |

| 2 | H | 4-Bromophenyl | H | SK-LU-1 | 25.1 | |

| 3 | H | 4-Chlorophenyl | H | PC-3 | 34.6 | |

| 4 | H | 4-Nitrophenyl | H | PC-3 | 29.8 | |

| 5e | - | - | - | A549 | 0.026 | [9] |

| 5h | - | - | - | A549 | 0.028 | [9] |

Table 1: Anticancer Activity of Selected 2-Aminopyran and Furan Derivatives. IC₅₀ values represent the concentration required for 50% inhibition of cell growth.

Antibacterial and Antifungal Activity

The furan nucleus is a key component of several clinically used antimicrobial agents.[2] 2-Aminofuran derivatives have also shown promise as antibacterial and antifungal agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][10] The structural modifications on the 2-aminofuran core can significantly influence their antimicrobial spectrum and potency.[7] For example, certain benzofuran derivatives have demonstrated moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus with MIC values of 12.5 µg/mL and 25 µg/mL.[11]

| Compound | Organism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | S. typhimurium | 12.5 | [11] |

| Benzofuran derivative 1 | E. coli | 25 | [11] |

| Benzofuran derivative 1 | S. aureus | 12.5 | [11] |

| Benzofuran derivative 2 | S. aureus | 25 | [11] |

| Benzofuran derivative 5 | P. italicum | 12.5 | [11] |

| Benzofuran derivative 6 | C. musae | 12.5-25 | [11] |

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminofuran scaffold has emerged as a promising template for the design of kinase inhibitors. For example, a series of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives were designed as non-ATP competitive Src kinase inhibitors. Several of these compounds inhibited Src kinase activity with IC₅₀ values in the low micromolar range (0.9 µM to 5.9 µM).[12][13]

Structure-Activity Relationships (SAR)

While direct SAR studies on this compound are limited, analysis of structurally related compounds provides valuable insights for future drug design.

-